4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol
Overview
Description
“4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol” is an organic compound belonging to the phenol class of chemicals. It’s used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds, such as 4-chloro-2-aminophenol, involves a nitrification-catalytic reduction reaction carried out according to a hydrazine hydrate catalytic reduction method .
Chemical Reactions Analysis
The chemical reactions involving similar compounds like 4-chloro-2-aminophenol typically involve nitrification and reduction reactions . The raw materials used in these reactions are easy to obtain, and the synthesis conditions are simple .
Scientific Research Applications
Fluorescence Detection
4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol has been utilized in the field of fluorescence detection. It was employed in the development of a compound for fluorescence turn-on detection of cysteine (Cys) over other substances like homocysteine and glutathione. The compound showcased its ability to react with cysteine, resulting in a compound with excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE) properties. This led to a fluorescence enhancement, allowing for the sensitive detection of cysteine in various samples, including serum. The methodology demonstrated a linear range for cysteine detection and a satisfactory level of selectivity, distinguishing cysteine from other amino acids effectively (Liu et al., 2015).
Metal Complex Formation
The compound has also been studied in the context of forming metal complexes. Research was conducted on synthesizing 4-chloro-2-{[5-(diethylamino)-2-hydroxybenzylidene]amino}phenol and its transition metal complexes. The study involved the synthesis of the ligand via a condensation reaction and the formation of metal complexes with various transition metal ions. Spectroscopic methods were used to characterize these complexes, indicating ligand coordination to the metal ions through OH groups and the azomethine nitrogen atom, functioning as a tridentate ligand. Some of these complexes, particularly the Cu(II) complex, demonstrated moderate in vitro activity against specific cell lines, hinting at potential therapeutic applications (Abbas et al., 2020).
Safety and Hazards
Mechanism of Action
- The primary target of 4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol is not explicitly mentioned in the available literature. However, we know that phenol is an antiseptic and disinfectant, active against a wide range of microorganisms, including some fungi and viruses .
- When applied topically, 4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol dissolves tissue on contact via proteolysis .
- When injected next to a nerve, phenol produces chemical neurolysis. This nonselective action affects nerve fibers of various sizes, primarily on the outer aspect of the nerve .
Target of Action
Mode of Action
properties
IUPAC Name |
4-chloro-2-[[(1R,2R)-2-hydroxycyclobutyl]amino]phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO2/c11-6-1-3-10(14)8(5-6)12-7-2-4-9(7)13/h1,3,5,7,9,12-14H,2,4H2/t7-,9-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFPJZHAMYKMPF-VXNVDRBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=C(C=CC(=C2)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1NC2=C(C=CC(=C2)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-{[trans-2-hydroxycyclobutyl]amino}phenol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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